2-Amino-4-methylcyclohexan-1-ol
Overview
Description
2-Amino-4-methylcyclohexan-1-ol is an organic compound with the molecular formula C7H15NO It is a cyclohexanol derivative featuring an amino group and a methyl group on the cyclohexane ring
Synthetic Routes and Reaction Conditions:
Reduction of Ketones: One common synthetic route involves the reduction of 2-amino-4-methylcyclohexanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrogenation: Another method is the catalytic hydrogenation of 2-amino-4-methylcyclohexanone using a palladium or platinum catalyst under high pressure and temperature.
Industrial Production Methods: In industrial settings, the compound is typically synthesized through large-scale hydrogenation processes. The choice of catalyst and reaction conditions is optimized to achieve high yield and purity.
Types of Reactions:
Oxidation: this compound can be oxidized to form 2-amino-4-methylcyclohexanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can undergo further reduction to produce 2-amino-4-methylcyclohexane.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid, potassium permanganate (KMnO4) in alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol, lithium aluminum hydride (LiAlH4) in ether.
Substitution: Various nucleophiles such as halides, tosylates, or mesylates.
Major Products Formed:
Oxidation: 2-amino-4-methylcyclohexanone
Reduction: 2-amino-4-methylcyclohexane
Substitution: Various substituted cyclohexanols or cyclohexanes depending on the nucleophile used.
Scientific Research Applications
2-Amino-4-methylcyclohexan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used as a probe in biochemical studies to understand enzyme mechanisms and interactions.
Medicine: It has potential as a precursor in the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-amino-4-methylcyclohexan-1-ol exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
2-Amino-3-methylcyclohexan-1-ol
2-Amino-5-methylcyclohexan-1-ol
2-Amino-6-methylcyclohexan-1-ol
Uniqueness: 2-Amino-4-methylcyclohexan-1-ol is unique due to its specific arrangement of functional groups on the cyclohexane ring, which influences its reactivity and potential applications. The presence of the amino group at the 2-position and the methyl group at the 4-position provides distinct chemical properties compared to its analogs.
Properties
IUPAC Name |
2-amino-4-methylcyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-5-2-3-7(9)6(8)4-5/h5-7,9H,2-4,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUUPBWOVKNLYIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70902926 | |
Record name | NoName_3502 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70902926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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